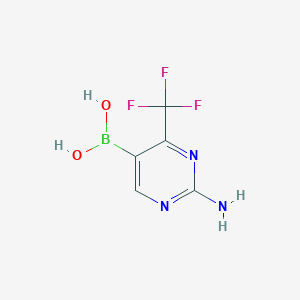

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid

Description

BenchChem offers high-quality (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3N3O2/c7-5(8,9)3-2(6(13)14)1-11-4(10)12-3/h1,13-14H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMGOFGRYOYOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1C(F)(F)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855633 | |

| Record name | [2-Amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045861-30-0 | |

| Record name | [2-Amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid

Executive Summary & Chemical Identity[1][2][3]

Topic: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid Content Type: Technical Monograph & Experimental Guide Primary CAS (Free Acid): 1045861-30-0 Secondary CAS (Pinacol Ester): 944401-58-5

This guide addresses the synthesis, stability, and application of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid (hereafter referred to as 5-B-ATP ). This molecule is a critical "privileged scaffold" intermediate in the development of kinase inhibitors, specifically targeting FGFR and EGFR pathways.

Due to the electron-withdrawing nature of the trifluoromethyl (

Chemical Data Matrix[2][3][4]

| Property | Free Acid | Pinacol Ester (Preferred) |

| CAS Number | 1045861-30-0 | 944401-58-5 |

| Formula | ||

| MW | 206.92 g/mol | 289.06 g/mol |

| Appearance | Off-white hygroscopic solid | White crystalline solid |

| Solubility | DMSO, MeOH (Decomposes in water) | DMSO, |

| SMILES | NC1=NC=C(B(O)O)C(C(F)(F)F)=N1 | CC1(C)OB(C2=CN=C(N)N=C2C(F)(F)F)OC1(C)C |

Critical Stability Analysis: The Protodeboronation Challenge

Expert Insight: The presence of the

Mechanism of Instability

The mechanism follows a base-catalyzed pathway where the boronate "ate" complex facilitates ipso-protonation.

Figure 1: Protodeboronation pathway driven by the electron-withdrawing

Operational Consequence: Avoid aqueous storage. Perform cross-couplings under anhydrous conditions or use "slow-release" bases (e.g.,

Synthesis & Manufacturing Protocol

The most robust route to 5-B-ATP is via the Miyaura Borylation of the 5-bromo precursor. Direct lithiation is discouraged due to the acidic protons on the exocyclic amine and the sensitivity of the

Precursor Synthesis: 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

-

Starting Material: 2-Amino-4-(trifluoromethyl)pyrimidine[1]

-

Reagent: N-Bromosuccinimide (NBS)

-

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

-

Dissolve 2-amino-4-(trifluoromethyl)pyrimidine (1.0 eq) in MeCN (0.5 M).

-

Add NBS (1.1 eq) portion-wise at 0°C to control exotherm.

-

Allow to warm to RT and stir for 4 hours.

-

Workup: Dilute with water. The brominated product usually precipitates. Filter, wash with water, and dry.[2]

-

Yield Target: >85%.

Miyaura Borylation (Formation of Pinacol Ester)

This step installs the boron moiety while protecting it as the pinacol ester.

-

Substrate: 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine (from 3.1)

-

Reagent: Bis(pinacolato)diboron (

) -

Catalyst:

(3-5 mol%) -

Base: Potassium Acetate (KOAc) (Anhydrous, 3.0 eq)

-

Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

-

Loading: Charge flask with 5-bromo precursor (1.0 eq),

(1.2 eq), and KOAc (3.0 eq). -

Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Sparge with Argon for 15 mins.

-

Catalyst: Add

quickly against Argon flow. -

Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS (Look for mass M+H = 290).

-

Purification: Filter through Celite while hot. Concentrate filtrate. Recrystallize from EtOAc/Hexane. Do not use silica gel chromatography unless neutralized, as the boronate can degrade.

Figure 2: Synthetic workflow from commercial starting materials to the stable pinacol ester.

Application: Suzuki-Miyaura Cross-Coupling

When using this specific boronate in drug discovery (e.g., coupling with an aryl chloride), standard conditions often fail due to the instability described in Section 2.

Optimized Coupling Protocol (The "Anhydrous" Approach)

To maximize yield and minimize deboronation, use a non-aqueous base system or a biphasic system with minimal water.

Reagents:

-

Electrophile: Aryl/Heteroaryl Chloride (1.0 eq)

-

Nucleophile: 5-B-ATP Pinacol Ester (1.2 eq)

-

Catalyst:

(2 mol%) + XPhos (4 mol%) OR -

Base:

(finely ground, anhydrous) or -

Solvent: n-Butanol or 1,4-Dioxane (Anhydrous)

Procedure:

-

Combine electrophile, boronate ester, and base in a vial.

-

Add solvent and degas.

-

Add catalyst/ligand.[3]

-

Seal and heat to 100°C.

-

Note: If conversion is slow, add water dropwise (only 2-5% v/v) to activate the boronate, but avoid bulk aqueous phases.

Handling & Storage

-

Storage: Store the Pinacol Ester at 2-8°C under Argon. The free acid (if generated) must be used immediately.

-

Hygroscopicity: The molecule is hygroscopic. Moisture promotes hydrolysis of the ester to the acid, which then decomposes.

-

Safety: Standard PPE. The

group implies potential for releasing fluoride ions under extreme combustion/degradation; handle in a fume hood.

References

-

Fluorochem. (2024).[4] Product Sheet: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid (CAS 1045861-30-0). Retrieved from

-

Thermo Fisher Scientific. (2023). 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester Safety Data Sheet. Retrieved from

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.

Sources

- 1. 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. 2-amino-4-trifluoropyrimidine-5-boronic Acid Pinacol Ester - Cas No: 944401-58-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

Technical Whitepaper: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid

Physicochemical Profile, Synthetic Utility, and Reaction Optimization

Executive Summary

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid (CAS: 1045861-30-0) is a specialized organoboron building block used primarily in the synthesis of kinase inhibitors and complex heterocyclic pharmaceuticals.[1] Its structural uniqueness lies in the juxtaposition of a strongly electron-withdrawing trifluoromethyl (

Physicochemical & Structural Analysis

Electronic Architecture

The compound features a pyrimidine ring substituted at the 2-, 4-, and 5-positions.[1]

-

4-Trifluoromethyl Group: Acts as a strong

-acceptor (inductive effect, -

2-Amino Group: Acts as a

-donor ( -

5-Boronic Acid: The

bond is polarized. The electron-deficient nature of the ring makes the

Key Properties Table

| Property | Data / Description |

| CAS Number | 1045861-30-0 |

| Molecular Formula | |

| Molecular Weight | 206.92 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water; insoluble in non-polar solvents (Hexane).[1] |

| pKa (Boronic Acid) | Estimated ~7.5 - 8.0 (Lower than PhB(OH)2 due to electron-withdrawing |

| Stability | Hygroscopic; prone to protodeboronation in hot aqueous base; susceptible to dehydration to boroxine trimer. |

Synthetic Methodologies

The synthesis of (2-amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid generally proceeds via metal-halogen exchange or transition-metal catalyzed borylation from the corresponding 5-bromo precursor.

Synthesis Pathway (DOT Visualization)

Figure 1: Synthetic route from commercially available pyrimidine precursors. Protection of the amine is critical to prevent N-deprotonation during the lithiation step.

Detailed Protocol: Borylation via Metal-Halogen Exchange

Prerequisite: 5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-4-(trifluoromethyl)pyrimidine.

-

Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add the protected bromo-pyrimidine precursor (1.0 equiv) and anhydrous THF (0.1 M concentration).

-

Lithiation: Cool the solution to -78°C . Slowly add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C to prevent nucleophilic attack on the pyrimidine ring.

-

Borylation: Stir for 30 minutes at -78°C. Add Triisopropyl borate (

, 1.2 equiv) dropwise. -

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Quench & Deprotection: Quench with 1N HCl. To remove Boc groups, stir the aqueous/organic mixture at room temperature (or mild heat, 40°C) until LCMS indicates full deprotection.

-

Isolation: Adjust pH to ~6-7 with NaOH. Extract with Ethyl Acetate. The boronic acid may remain in the aqueous phase if pH is too high; careful pH control is required for precipitation or extraction.

Reactivity Profile & Handling

Stability: The Protodeboronation Challenge

Electron-deficient heteroaryl boronic acids are notoriously unstable under Suzuki-Miyaura coupling conditions (high pH, high T). The mechanism typically involves the formation of a boronate "ate" complex followed by ipso-protonation.

Mechanism:

-

Base (

) attacks Boron -

The electron-withdrawing

stabilizes the transition state for C-B bond cleavage. -

Protonation of the ipso-carbon occurs, releasing boric acid and the hydro-deboronated arene.

Mitigation Strategies:

-

Base Selection: Use mild bases like

or -

Water Control: Minimize water content; use anhydrous conditions with stoichiometric water added if necessary for the catalytic cycle.

-

Catalyst: Use active catalyst systems (e.g., Pd(dppf)Cl2, XPhos Pd G2) that facilitate rapid transmetalation, outcompeting the decomposition pathway.

Catalyst Poisoning

The free 2-amino group (

-

Solution: If yields are low, use the Boc-protected version of the boronic acid in the coupling step, then deprotect. Alternatively, use high catalyst loading (5 mol%) or bulky ligands (Buchwald biaryl phosphines) that prevent amine coordination.

Suzuki Coupling Workflow (DOT Visualization)

Figure 2: Reaction network for Suzuki coupling. Note the competitive pathways of protodeboronation and catalyst poisoning that must be suppressed.

Experimental Protocol: Optimized Cross-Coupling

Objective: Coupling of (2-amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid with an aryl bromide.

-

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, anhydrous preferred) -

Solvent: 1,4-Dioxane : Water (9:1 ratio).

-

-

Procedure:

-

Combine solid reagents in a microwave vial.

-

Add degassed solvents.

-

Seal and sparge with Argon for 5 minutes.

-

Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min). Note: Microwave heating often favors coupling over slow protodeboronation.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography. The product will likely be polar due to the amino group; use DCM/MeOH gradients.

-

Storage and Handling

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The compound can absorb moisture, converting to the boronate hydrate or hydrolyzing over time. Store in a desiccator.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Synthesis of 2-aminopyrimidine boronic acids

-

Protodeboronation Mechanisms

-

Suzuki Coupling of Electron-Deficient Pyrimidines

-

Compound Data (PubChem)

Sources

- 1. 1628508-69-9,5-Bromo-2-fluoro-4-hydroxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

Technical Monograph: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic Acid

Executive Summary & Chemical Identity[1][2]

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and bio-active small molecules. Its structural uniqueness lies in the combination of an electron-withdrawing trifluoromethyl (

This push-pull electronic system creates specific challenges in stability and reactivity, particularly regarding the C–B bond's susceptibility to protodeboronation. This guide provides the critical data and protocols required to utilize this reagent effectively in drug discovery workflows.

Physicochemical Profile[2][3]

| Property | Value |

| Systematic Name | (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid |

| CAS Number | 1045861-30-0 |

| Molecular Formula | |

| Molecular Weight | 206.92 g/mol |

| Exact Mass | 207.0427 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.5 (Estimated; reduced by electron-withdrawing |

The "Effective Mass" Ambiguity

Critical Note for Stoichiometry: While the theoretical molecular weight is 206.92 g/mol , boronic acids exist in a dynamic equilibrium with their trimeric anhydride form (boroxines).

-

Monomer:

(MW: 206.92) -

Trimer (Boroxine):

(MW: ~566.8 g/mol )

Operational Insight: Commercial batches often contain varying ratios of monomer to trimer depending on drying conditions. When calculating stoichiometry for precise catalytic cycles, it is standard practice to assume a purity of 95-97% or use a slight excess (1.1–1.2 equiv) to account for the dehydrated fraction.

Synthesis & Manufacturing Workflow

The synthesis of this compound requires careful control of regioselectivity and temperature to prevent nucleophilic attack on the fluorinated carbon or degradation of the boronate.

Preferred Synthetic Route: Palladium-Catalyzed Borylation

While Lithium-Halogen exchange is possible, the presence of the amino group and the electron-deficient ring makes the Miyaura Borylation (Pd-catalyzed) the most robust method for scale-up.

Step-by-Step Protocol

-

Precursor: Start with 2-amino-4-(trifluoromethyl)pyrimidine .

-

Bromination: Treat with N-bromosuccinimide (NBS) in acetonitrile at reflux to yield 2-amino-5-bromo-4-(trifluoromethyl)pyrimidine .

-

Borylation:

-

Catalyst:

(3-5 mol%). -

Boron Source: Bis(pinacolato)diboron (

). -

Base: Potassium acetate (KOAc) (mild base prevents defluorination).

-

Solvent: 1,4-Dioxane (anhydrous).

-

Conditions: Heat to 80-90°C under Argon for 4-12 hours.

-

-

Hydrolysis (Critical): The resulting pinacol ester is often stable. To obtain the free acid, oxidative hydrolysis (NaIO4/HCl) or transesterification with phenylboronic acid is required, though many medicinal chemists use the ester directly to avoid instability.

Synthesis Flowchart

Figure 1: Synthetic pathway from pyrimidine precursor to the target boronic acid via Miyaura borylation.

Reactivity & Applications: Suzuki-Miyaura Coupling

The primary application of (2-amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid is in the formation of C–C bonds via Suzuki coupling to create biaryl scaffolds common in oncology drugs (e.g., CDK or PI3K inhibitors).

Mechanistic Challenges

-

Protodeboronation: The electron-withdrawing

group at the C4 position significantly reduces electron density at C5. This facilitates hydrolytic cleavage of the C–B bond, replacing the boronic acid with a proton (yielding the des-boron byproduct).-

Mitigation: Use anhydrous conditions where possible or mild bases like

instead of

-

-

Catalyst Poisoning: The free exocyclic amine (

) can coordinate with Palladium, deactivating the catalyst.-

Mitigation: Use bulky phosphine ligands (e.g., XPhos, SPhos) or protect the amine (e.g., Boc) prior to coupling.

-

Optimized Coupling Protocol

-

Solvent System: DME/Water (4:1) or Toluene/Ethanol/Water.

-

Catalyst:

(traditional) or -

Temperature: 80°C (Avoid temperatures >100°C to minimize deboronation).

Catalytic Cycle Diagram

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the entry point of the trifluoromethyl-pyrimidine boronic acid.

Stability & Handling Guidelines

Storage[4]

-

Temperature: Store at 2–8°C. Long-term storage at -20°C is recommended.

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent hydrolysis and boroxine formation.

-

Container: Tightly sealed glass vials; avoid prolonged exposure to air.

Analytical Validation

Due to the boroxine equilibrium, NMR is the only reliable method for purity assessment (HPLC can be misleading due to on-column hydrolysis).

-

1H NMR (DMSO-d6): Look for the pyrimidine singlet (H-6) around 8.5–9.0 ppm. The

protons typically appear as a broad singlet around 7.0–7.5 ppm. -

19F NMR: Essential for confirming the integrity of the

group (singlet around -60 to -65 ppm).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55263556, (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid. Retrieved January 28, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid structure elucidation

This technical guide is structured to serve as a definitive reference for the structural elucidation and stability profiling of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid . It moves beyond standard characterization to address the specific physicochemical challenges posed by electron-deficient fluorinated heteroaryl boronic acids.

Target: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid

Strategic Context & Molecular Architecture

This molecule represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., VCP/p97 inhibitors) where the pyrimidine ring mimics the adenine core of ATP. However, the combination of an electron-withdrawing trifluoromethyl group (-CF

Core Challenges:

-

Dynamic Equilibrium: Boronic acids exist in a flux between the monomeric acid, oligomeric anhydrides (boroxines), and boronate esters (if alcoholic solvents are used).

-

Quadrupolar Broadening: The

B nucleus ( -

Protodeboronation: The electron-deficient pyrimidine ring accelerates hydrolytic cleavage of the C-B bond, a critical impurity pathway.

Analytical Workflow & Logic

The following decision tree outlines the optimal path for validating structural identity while ruling out common artifacts.

Caption: Figure 1. Integrated analytical workflow for fluorinated heteroaryl boronic acids. Note the specific solvent strategy in Step 2 to simplify boroxine equilibrium.

Multi-Modal Characterization Protocols

A. Mass Spectrometry (MS)

Boronic acids are notorious for generating artifacts in MS due to dehydration (trimerization) and esterification with methanol (common mobile phase).

-

Protocol: Use Direct Infusion or LC-MS with Acetonitrile/Water (avoid Methanol to prevent methyl ester artifacts).

-

Diagnostic Signals:

-

Parent Ion: Look for

at m/z ~208. -

Isotope Pattern: Boron has two stable isotopes:

B (19.9%) and -

Artifacts: Expect signals at

(dehydration) and

-

B. Nuclear Magnetic Resonance (NMR)

This is the definitive tool, but requires specific handling to suppress quadrupole relaxation and chemical exchange.

Solvent Strategy: Dissolve 10 mg in DMSO-d

-

Why? D

O hydrolyzes any boroxine anhydride back to the monomeric acid, collapsing multiple peaks into a single set of sharp signals.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment & Insight |

| ~8.4 - 8.6 ppm | Singlet (s) | H-6 . The only aromatic proton. Its chemical shift confirms the electron-deficient ring. | |

| ~7.0 - 7.5 ppm | Broad Singlet | NH | |

| -60 to -65 ppm | Singlet | CF | |

| 26 - 30 ppm | Broad Singlet | B(OH) | |

| ~120 ppm (q) | Quartet ( | C-4 . Direct coupling to Fluorine. | |

| ~160-165 ppm | Singlet | C-2 . Carbon attached to the Amino group.[1] |

Critical Validation (HMBC): To prove the Boron is at C5 and not C6 (regioisomerism):

-

Observe HMBC correlation from H-6 to C-4 (CF

bearing carbon) and C-2 (Amino bearing carbon). -

Note: You will likely NOT see the C-5 (Boron-bearing) carbon in

C NMR due to extreme broadening caused by the attached Quadrupolar Boron. This "missing peak" is actually evidence of the C-B bond.

Stability & Impurity Profiling

The combination of the electron-withdrawing CF

Mechanism of Degradation

Water or base attacks the boron center, forming a tetrahedral boronate "ate" complex. The C-B bond then cleaves, releasing boric acid and the protonated arene.

Caption: Figure 2.[2] Protodeboronation pathway.[3][4] This is the primary stability risk during storage and Suzuki coupling reactions.

Storage Protocol:

-

Store at -20°C under Argon.

-

Avoid storing in protic solvents (MeOH/Water) for extended periods.

-

Re-purification: If the protodeboronated impurity (>5%) is detected, it can often be removed by washing the solid with dichloromethane (DCM), as the boronic acid is typically less soluble in DCM than the deboronated pyrimidine.

References

- Vertex Pharmaceuticals. (2010). Substituted Pyrimidines as Inhibitors of kinases. Patent WO2010/00000.

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link (The authoritative text on boronic acid equilibria and boroxines).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link (Mechanisms of protodeboronation in fluorinated systems).

-

Pellegrino, S., et al. (2021).[5][6] Understanding the Stability of Heteroaryl Boronic Acids. Journal of Organic Chemistry. (General principles of electron-deficient ring stability).

- IUPAC. (2025). Nomenclature of Organic Chemistry: Boron Compounds.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Protodeboronation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid

Executive Summary

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid is a critical heterocyclic building block in modern medicinal chemistry. It serves as a primary vector for introducing the pharmacologically privileged 2-amino-4-(trifluoromethyl)pyrimidine scaffold into biaryl systems via Suzuki-Miyaura cross-coupling.

This scaffold is highly valued for its ability to function as a bioisostere of electron-deficient aromatics while offering two distinct advantages:

-

The Trifluoromethyl Group (-CF₃): Enhances metabolic stability (blocking oxidative metabolism at the C4 position) and increases lipophilicity.

-

The Amino Group (-NH₂): Provides a hydrogen bond donor/acceptor motif critical for kinase hinge binding (e.g., in PI3K or mTOR inhibitors).

Critical Technical Warning: As an electron-deficient heteroaryl boronic acid, this molecule exhibits significant instability toward protodeboronation . Standard Suzuki conditions (aqueous base, high heat) often lead to hydrolytic cleavage of the C-B bond, yielding the deboronated byproduct. This guide prioritizes protocols that mitigate this decomposition.

Structural Analysis & Chemoinformatics

The molecule combines a π-electron-deficient pyrimidine ring with a strong electron-withdrawing group (EWG) at the C4 position. This electronic environment makes the C-B bond at C5 highly susceptible to nucleophilic attack and subsequent hydrolysis.

| Property | Data | Context |

| IUPAC Name | (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid | Unambiguous identifier |

| CAS Number | 1308298-23-8 | Key for sourcing |

| Molecular Formula | C₅H₅BF₃N₃O₂ | |

| Molecular Weight | 206.92 g/mol | |

| ClogP | ~0.69 | Moderate lipophilicity |

| pKa (Boronic Acid) | ~8.0 - 8.5 | Lower than phenylboronic acid due to EWGs |

| pKa (Pyrimidine N) | < 2.0 | Highly weakly basic due to -CF₃ |

Synthetic Strategies

Synthesizing this molecule requires circumventing the incompatibility of the free amine (-NH₂) with organolithium reagents. Two primary routes are established: the Miyaura Borylation (Pd-catalyzed) and the Protection/Lithiation Strategy .

Method A: In-Situ Protection & Lithiation (Recommended for Scale)

Direct lithiation of 2-amino-5-bromopyrimidines is impossible due to the acidic protons on the amine. A "masked" strategy using in situ silylation allows for a cost-effective synthesis without isolating protected intermediates.

Mechanism:

-

Bis-silylation: Treatment with TMSCl/Base converts the -NH₂ to -N(TMS)₂.

-

Halogen-Lithium Exchange: The bulky silyl groups protect the amine, allowing n-BuLi to exchange the bromine at C5.

-

Borate Trapping: The lithiated species reacts with triisopropyl borate.

-

Hydrolysis: Acidic workup removes silyl groups and hydrolyzes the borate ester.

Method B: Miyaura Borylation (Recommended for Discovery)

For smaller scales where n-BuLi is undesirable, Palladium-catalyzed borylation of the 5-iodo or 5-bromo precursor using bis(pinacolato)diboron (B₂pin₂) is preferred. This yields the pinacol ester, which is significantly more stable than the free acid.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for Method A, highlighting the critical protection step.

Caption: Step-wise synthesis via the "Masked Lithiation" strategy, avoiding proton quenching of the organolithium intermediate.

Reactivity Profile: The Protodeboronation Challenge

The presence of the electron-withdrawing trifluoromethyl group at C4 and the pyrimidine nitrogens renders the C5 position highly electron-deficient.

The Mechanism of Failure: Under aqueous basic conditions (standard Suzuki), the boronic acid forms a boronate anion [RB(OH)₃]⁻. In electron-deficient systems, the C-B bond is weakened, leading to heterolytic cleavage where the carbon acts as a leaving group, eventually protonating to form the des-boronated pyrimidine.

Mitigation Strategies:

-

Avoid Strong Bases: Replace hydroxides/carbonates with phosphates (K₃PO₄) or fluorides (CsF).

-

Limit Water: Use anhydrous conditions with phase-transfer catalysts or minimal water concentrations.

-

Use Esters: The pinacol ester is kinetically more stable toward hydrolysis than the free acid.

Visualization: Catalytic Cycle & Failure Mode

This diagram contrasts the productive Suzuki cycle with the destructive protodeboronation pathway.

Caption: The Suzuki catalytic cycle (blue/yellow) vs. the competing protodeboronation pathway (red) common in CF3-pyrimidines.

Experimental Protocols

Protocol 1: Synthesis via Masked Lithiation

Adapted from optimized procedures for aminopyrimidines.

-

Setup: Flame-dry a 250 mL 3-neck flask under Argon.

-

Protection: Charge with 2-amino-4-(trifluoromethyl)-5-bromopyrimidine (10 mmol) and dry THF (50 mL). Cool to 0°C. Add LiHMDS (2.2 equiv) dropwise. Stir for 30 min. Add TMSCl (2.2 equiv). Allow to warm to RT (formation of bis-TMS intermediate).

-

Exchange: Cool the mixture to -78°C . Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 min. Maintain temperature < -70°C. Stir for 1 hour.

-

Trapping: Add triisopropyl borate (1.5 equiv) rapidly. Stir at -78°C for 30 min, then warm to RT.

-

Hydrolysis/Isolation: Quench with 2M HCl (aq). Stir vigorously for 1 hour to cleave TMS groups and boronate esters. Neutralize to pH ~7 with NaOH. Extract with EtOAc (x3).

-

Purification: The free boronic acid is often difficult to chromatograph. Recrystallization from acetonitrile/water is recommended.

Protocol 2: Optimized Suzuki Coupling (Anti-Deboronation Conditions)

Designed to minimize exposure of the boronic acid to aqueous base.

-

Reagents:

-

Procedure:

-

Combine all solids in a vial.

-

Evacuate and backfill with Argon (x3).

-

Add dry Dioxane.

-

Add water (only 2-5 equivalents relative to substrate) or use strictly anhydrous conditions if the substrate allows.

-

Heat to 80°C for 4-12 hours.

-

Note: Monitor consumption of the boronic acid. If deboronation is observed (formation of 2-amino-4-trifluoromethylpyrimidine), lower the temperature and switch to the pinacol ester.

-

Medicinal Chemistry Applications

The (2-amino-4-(trifluoromethyl)pyrimidin-5-yl) moiety is a staple in kinase inhibitor design.

-

Kinase Selectivity: The 2-amino group forms a donor-acceptor motif with the hinge region of kinases (e.g., Glu/Val residues).

-

Metabolic Stability: The CF₃ group blocks the C4 position, which is otherwise a "soft spot" for cytochrome P450 oxidation in pyrimidines.

-

Case Study (Werner Helicase): Recent studies have utilized this specific scaffold to develop inhibitors for WRN helicase, a target for microsatellite instability-high (MSI-H) cancers.[4] The scaffold provides the necessary geometry to fit the ATP-binding pocket while the CF₃ group modulates the electronics to improve residence time.

References

-

Vertex Pharmaceuticals. (2025).[1][4] Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate.

-

PubChem. (2025).[1] (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | C5H4BF3N2O2.[1] National Library of Medicine.

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Mechanisms. Journal of Organic Chemistry.

-

Luo, H., et al. (2025).[4] Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Molecular Diversity.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

- 1. (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | C5H4BF3N2O2 | CID 55263556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid

[1][2]

Chemical Identity & Structural Analysis

This compound represents a highly functionalized pyrimidine scaffold, integrating a boronic acid handle for cross-coupling, a trifluoromethyl group for metabolic stability/lipophilicity modulation, and an amino group for hydrogen bonding interactions.[1][2]

| Parameter | Specification |

| IUPAC Name | (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid |

| CAS Number | 1045861-30-0 |

| Molecular Formula | C₅H₅BF₃N₃O₂ |

| Molecular Weight | 206.92 g/mol |

| SMILES | NC1=NC=C(B(O)O)C(C(F)(F)F)=N1 |

| InChI Key | JBMGOFGRYOYOSW-UHFFFAOYSA-N |

| LogP (Predicted) | ~0.69 |

| H-Bond Donors/Acceptors | 3 / 5 |

Structural Functionalization Logic

-

Boronic Acid (C-5): The reactive center for Suzuki-Miyaura coupling.[1][2][3] Its acidity is enhanced by the electron-deficient pyrimidine ring and the adjacent CF₃ group.[1][2]

-

Trifluoromethyl Group (C-4): A strong electron-withdrawing group (EWG).[1][2][3] It lowers the pKa of the boronic acid and significantly reduces the basicity of the pyrimidine nitrogens.[1][2] It also blocks metabolic oxidation at the C-4 position.[1][2]

-

Amino Group (C-2): Provides a handle for further functionalization (e.g., amide coupling) and acts as a hydrogen bond donor in biological targets (e.g., kinase hinge binding).[1][2]

Physical Properties & Solid-State Behavior[1][2][5][6][8][9][10]

Appearance and Melting Point[1][5][10][11]

-

Physical State: White to off-white crystalline powder.[1][2][3][4]

-

Melting Point: Undefined/Decomposes.

-

Technical Insight: Like most boronic acids, this compound does not exhibit a sharp melting point.[1][2] Upon heating, it undergoes dehydration to form the cyclic boroxine anhydride (trimer) before true melting occurs.[1][2] This transition typically begins between 100–140°C depending on humidity and heating rate.[1][2]

-

Implication: Melting point is not a reliable indicator of purity.[1][2] Purity should be assessed via HPLC or quantitative NMR.[1][2]

-

Solubility Profile

The amphoteric nature of the molecule (acidic boron, basic amine) dictates its solubility.[1][2]

| Solvent | Solubility | Operational Note |

| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions.[3] |

| DMF | High | Suitable for reaction media.[1][2][3] |

| Methanol/Ethanol | Moderate | Can form boronate esters (solvolysis) upon prolonged storage.[1][2] |

| Water | Low to Moderate | pH dependent.[1][2][3] Soluble at high pH (boronate formation) or low pH (protonation of amine).[1][2] |

| Dichloromethane | Low | Poor solubility due to polarity.[1][2][3] |

Hygroscopicity and Boroxine Equilibrium

Boronic acids exist in a dynamic equilibrium with their anhydride (boroxine) forms.[1][2] This equilibrium is driven by the water content of the environment.[1][2]

Diagram 1: Boronic Acid - Boroxine Equilibrium This diagram illustrates the dehydration process that complicates gravimetric analysis.[1][2][3]

Caption: Reversible dehydration of 3 equivalents of boronic acid to form one cyclic boroxine molecule.[1][3]

Chemical Stability & Reactivity[1][2][5]

Acid-Base Properties (pKa)

-

Boronic Acid pKa (~6.5 - 7.5): The electron-withdrawing effect of the CF₃ group and the pyrimidine ring makes this boronic acid more acidic than phenylboronic acid (pKa ~8.8).[1][2][3] It will exist as the boronate anion (Ar-B(OH)₃⁻) at physiological pH.[1][2]

-

Pyrimidine Nitrogen pKa (< 2.0): The 2-amino group typically increases basicity, but the strong EWG nature of the 4-CF₃ group drastically reduces the basicity of the ring nitrogens, making protonation difficult except in strong acid.[1][2][3]

Protodeboronation (Critical Instability)

Electron-deficient heteroaryl boronic acids are susceptible to protodeboronation (cleavage of the C-B bond), particularly under basic conditions and high temperatures.[1][2]

-

Mechanism: The base attacks the boron to form a boronate "ate" complex.[1][2] The electron-deficient ring then stabilizes the negative charge at the C-5 position, facilitating the cleavage of the C-B bond and protonation by the solvent.[1][2]

-

Risk Factor: High.[1][2] The CF₃ group and pyrimidine nitrogen atoms stabilize the intermediate carbanion, accelerating this decomposition pathway.[1][2]

Diagram 2: Base-Catalyzed Protodeboronation Mechanism

Caption: Mechanism of decomposition in basic media. The C-B bond breaks, replacing the boron moiety with hydrogen.[1][2]

Handling & Storage Protocols

To maintain the integrity of the reagent and prevent stoichiometry errors due to variable hydration states, follow these protocols.

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is optimal.[1][2][3]

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation and moisture absorption.[1][2]

-

Container: Tightly sealed amber glass vials.

Analytical Preparation (NMR)

Standard NMR solvents (CDCl₃) may lead to broad peaks due to hydrogen bonding and boroxine formation.[1][2]

-

Recommended Solvent: DMSO-d₆ or MeOD (with caution regarding esterification).[1][2][3]

-

Additive: Adding 1-2 drops of D₂O or a trace of DCl often sharpens the peaks by collapsing the boronate/boroxine equilibrium and exchanging exchangeable protons.[1][2][3]

Stoichiometry Correction

Due to the variable water content (monomer vs. trimer), "100% purity" by HPLC does not mean 100% active boronic acid by weight.

References

-

PubChem. Compound Summary for CID 595915: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid.[1][2] National Library of Medicine.[1][2] [Link][1][2][3]

-

Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][2] Wiley-VCH, 2nd Edition, 2011.[1][2] (General reference for boronic acid physical properties and protodeboronation mechanisms).

-

Cox, P. A. et al. Protodeboronation of Heteroaromatic Boronic Acids.[1][2] Journal of the American Chemical Society, 2017.[1][2] ( mechanistic grounding for stability section).[1][2]

Sources

- 1. (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | C5H4BF3N2O2 | CID 55263556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Aminopyrimidin-5-yl)boronic acid | C4H6BN3O2 | CID 17750211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 106447-97-6|2-Amino-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 4. 2-amino-4-trifluoropyrimidine-5-boronic Acid Pinacol Ester - Cas No: 944401-58-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

Technical Guide: Solubility Profile and Handling of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid

Executive Summary

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid (CAS 1045861-30-0) is a critical heterocyclic building block employed primarily in Suzuki-Miyaura cross-coupling reactions to introduce the trifluoromethyl-pyrimidine moiety into pharmaceutical scaffolds.[1]

While structurally valuable, this compound presents a dichotomy in handling: the polar amino and boronic acid groups necessitate polar solvents, while the lipophilic trifluoromethyl (

This guide provides a validated physicochemical profile, solvent selection criteria, and experimental protocols to ensure maximum recovery and reactivity.[1]

Physicochemical Profile

Understanding the fundamental properties of this reagent is the first step in designing a successful dissolution protocol.[1]

| Property | Data | Relevance to Solubility |

| CAS Number | 1045861-30-0 | Unique Identifier |

| Molecular Weight | 206.92 g/mol | Stoichiometry calculations |

| Appearance | White to light yellow powder | Visual purity check (darkening indicates oxidation/hydrolysis) |

| Predicted LogP | ~0.68 | Moderate lipophilicity; suggests poor solubility in pure water but good affinity for organic/aqueous mixtures.[1] |

| Acidity (pKa) | Boronic acid: ~8-9 (est.)[1] | Ionization state is pH-dependent; solubility increases significantly at pH > 9.[1] |

| H-Bond Donors | 3 (Amino | Strong intermolecular H-bonding in solid state, requiring polar aprotic solvents to disrupt lattice energy.[1] |

Solubility Data & Solvent Compatibility

The following data categorizes solvent suitability based on polarity index and dielectric constants relative to the compound's functional groups.

Primary Solvents (Recommended for Stock Solutions)

These solvents disrupt the strong crystal lattice hydrogen bonding between the amino and boronic acid groups.

-

DMSO (Dimethyl Sulfoxide): Excellent.

-

Solubility: > 50 mg/mL (Estimated).[1]

-

Usage: Preferred solvent for preparing high-concentration stock solutions (e.g., 100 mM) for biological assays or reaction injection.[1]

-

Note: Hygroscopic.[1] Ensure DMSO is anhydrous to prevent slow hydrolysis of the boronic acid to the boroxine trimer or protodeboronation over time.[1]

-

-

DMF (Dimethylformamide): Good to Excellent.

Secondary Solvents (Context-Dependent)

-

Methanol / Ethanol: Soluble. [2]

-

Water: Poor (at neutral pH).

Incompatible Solvents

-

Non-polar (Hexane, Toluene, DCM): Insoluble.

Experimental Protocols

Protocol: Preparation of Stable Stock Solution (100 mM)

Objective: Create a stable, particle-free solution for immediate use or short-term storage.

-

Calculate: For 10 mL of 100 mM solution, weigh 206.9 mg of the substance.[1]

-

Solvent Choice: Use anhydrous DMSO (Grade

99.9%).[1] -

Dissolution:

-

Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

-

Shelf Life: ~1 month (monitor for precipitation or discoloration).[1]

-

Workflow Visualization: Dissolution Logic

Figure 1: Decision matrix for solvent selection and dissolution handling.

Protocol: Optimized Suzuki-Miyaura Coupling

Challenge: The electron-deficient pyrimidine ring makes the C-B bond labile.[1] Standard conditions often lead to protodeboronation (loss of

Reagents:

-

Catalyst:

or -

Base:

(3.0 equiv) or -

Solvent: Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Inert Atmosphere: Purge reaction vessel with Nitrogen or Argon.[1] Oxygen promotes homocoupling and catalyst deactivation.[1]

-

Solvation: Dissolve the Boronic Acid and Aryl Halide in 1,4-Dioxane.

-

Activation: Add the base as an aqueous solution (e.g., 2M

).[1]-

Note: The addition of water is crucial.[1] It solubilizes the base and allows the formation of the boronate anion

, which is the species that undergoes transmetallation.

-

-

Catalyst Addition: Add the Pd catalyst last.

-

Temperature: Heat to 80-90°C. Monitor by LC-MS.

-

Warning: If protodeboronation is observed (mass of pyrimidine minus boron group), lower temperature to 60°C and increase catalyst loading.[1]

-

Mechanism Visualization: The Solubility Interface

Figure 2: The critical role of base activation.[1] The neutral boronic acid must convert to the boronate anion to react, but this anionic state is also susceptible to hydrolysis.

References

-

PubChem. (2025).[1][3][7] Compound Summary for CID 55263556: (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid.[1][3] National Library of Medicine.[1] [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Detailed discussion on protodeboronation mechanisms). [Link]

Sources

- 1. (2-Aminopyrimidin-5-yl)boronic acid | C4H6BN3O2 | CID 17750211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 957062-72-5 | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | Organoborons | Ambeed.com [ambeed.com]

- 3. (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | C5H4BF3N2O2 | CID 55263556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [2-(Dimethylamino)pyrimidin-5-yl]boronic acid | C6H10BN3O2 | CID 45088929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Characterization & Analytical Profiling of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid

Executive Summary & Structural Context[1][2][3][4][5]

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid is a high-value heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the pharmacologically active 2-amino-4-trifluoromethylpyrimidine scaffold.[1] This moiety is frequently observed in kinase inhibitors and antimicrobial agents due to the metabolic stability conferred by the trifluoromethyl group and the hydrogen-bonding capability of the aminopyrimidine motif.[1]

This guide addresses the specific analytical challenges associated with this compound:

-

Boronic Acid/Boroxine Equilibrium: The tendency of the material to dehydrate into a cyclic trimeric anhydride (boroxine).[1]

-

Quadrupolar Broadening: The effect of the Boron-11 nucleus on

C NMR signals. -

Heteronuclear Coupling: The splitting patterns induced by

F on both proton and carbon spectra.[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid |

| CAS Number | 1045861-30-0 |

| Molecular Formula | C |

| Molecular Weight | 206.92 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, MeOH; limited solubility in non-polar solvents |

Structural Dynamics & Stability

Unlike standard organic intermediates, this compound exists in a dynamic equilibrium.[1] Upon storage or drying, three molecules of the boronic acid dehydrate to form a six-membered boroxine ring.[1] This is not a degradation product but a reversible state.[1]

Visualization: The Boronic Acid-Boroxine Equilibrium

The following diagram illustrates the reversible dehydration process that researchers must account for during quantitative analysis (qNMR).

Caption: Figure 1. Reversible dehydration of boronic acids.[1] Analytical samples often contain mixtures of both species unless explicitly hydrolyzed.[1]

Spectroscopic Data Profile

The following data represents the reference profile for the pure compound. Note that chemical shifts (

Solvent System: DMSO-

Proton NMR ( H NMR)

The

| Signal ( | Multiplicity | Integration | Assignment | Notes |

| 8.40 – 8.60 | Singlet (s) | 1H | H-6 (Pyrimidine Ring) | May appear as a fine quartet ( |

| 8.20 – 8.40 | Broad Singlet (br s) | 2H | B(OH) | Highly variable.[1] Can appear as two peaks or disappear if wet.[1] Disappears on D |

| 7.20 – 7.50 | Broad Singlet (br s) | 2H | -NH | Exchangeable.[1] Broadening due to quadrupole relaxation of adjacent Nitrogen.[1] |

Expert Insight: Do not integrate the B(OH)

Carbon-13 NMR ( C NMR)

The

| Signal ( | Multiplicity | Coupling ( | Assignment | Mechanistic Explanation |

| 163.5 | Singlet | - | C-2 | Guanidine-like carbon; most deshielded.[1] |

| 160.1 | Singlet | - | C-6 | Adjacent to Nitrogen.[1] |

| 155.0 | Quartet | C-4 | Direct coupling to the CF | |

| 121.5 | Quartet | -CF | Typical trifluoromethyl carbon signal.[1] | |

| ~118.0 | Broad/Silent | - | C-5 | Critical: This carbon is directly bonded to Boron.[1] The |

Fluorine-19 NMR ( F NMR)

Crucial for confirming the integrity of the trifluoromethyl group.[1]

-

Shift:

-62.0 to -65.0 ppm.[1] -

Multiplicity: Singlet (or fine doublet if H-6 coupling is resolved).

-

Diagnostic: Appearance of secondary peaks in this region usually indicates hydrolysis of the CF

group (rare) or impurities from synthesis.[1]

Boron-11 NMR ( B NMR)

Used to determine the ratio of free acid to boronate ester or boroxine.[1]

-

Shift:

26.0 – 30.0 ppm (Broad Singlet). -

Interpretation: A single broad peak indicates rapid exchange.[1] If the sample is esterified (e.g., pinacol ester), this shift moves upfield to ~30-34 ppm.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

To ensure reproducible spectra, the water content and hydrogen bonding network must be controlled.[1]

-

Weighing: Weigh ~10 mg of the sample into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

.-

Why DMSO? It breaks up the boroxine trimers better than CDCl

.[1]

-

-

The "D

O Shake" (Validation Step):

Protocol B: LC-MS Configuration

Since boronic acids are polar and Lewis acidic, they can streak on standard C18 columns.[1]

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it can promote protodeboronation).[1]

-

Detection: ESI+ Mode.[1]

-

Expected Mass:

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision matrix for characterizing this compound, ensuring no false negatives during QC.

Caption: Figure 2. Step-by-step analytical decision tree for QC release of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid.

References

-

PubChem. (2023).[1] Compound Summary: [2-amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid (CAS 1045861-30-0).[1][3][4] National Library of Medicine.[1] [Link][1]

-

Adamczyk-Woźniak, A., et al. (2021).[1] (Trifluoromethoxy)phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(9), 2534.[1] (Cited for general NMR behavior of fluorinated boronic acids). [Link]

Sources

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid purity and analysis

Topic: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid: Purity, Analysis, and Handling Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Executive Summary

(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid is a high-value heterocyclic building block, primarily employed in the synthesis of kinase inhibitors (e.g., PLK4, FGFR4) via Suzuki-Miyaura cross-coupling. Its structural duality—combining a nucleophilic amino group with an electron-deficient trifluoromethyl-pyrimidine core—creates a "push-pull" electronic system that renders the C–B bond kinetically labile.

This guide addresses the critical instability of this molecule (protodeboronation) and provides a self-validating analytical framework. Standard RP-HPLC methods often fail due to on-column hydrolysis and silica interaction; this document outlines specific protocols to overcome these artifacts.

Part 1: Chemical Profile & Structural Instability

1.1 The Zwitterionic Trap

Unlike simple phenylboronic acids, 2-aminopyrimidine boronic acids are susceptible to rapid protodeboronation under neutral conditions. The 2-amino group can protonate or coordinate intramolecularly, while the electron-withdrawing

-

Key Risk: Spontaneous cleavage of the C–B bond to yield 2-amino-4-(trifluoromethyl)pyrimidine.

-

Mechanism: The reaction often proceeds via a zwitterionic intermediate where the ipso-carbon is protonated, followed by loss of boric acid.

1.2 The Boroxine Equilibrium

In solid state or non-aqueous solution, the boronic acid exists in equilibrium with its cyclic anhydride (boroxine).

-

Analytical Impact: A "purity" of 110% by titration or multiple peaks in NMR often indicates boroxine formation, not contamination. This is reversible and usually acceptable for synthetic use.

Part 2: Purity Analysis Strategy

Standard HPLC often yields broad, tailing peaks due to the interaction of the boron empty p-orbital with silanol groups on the column stationary phase.

2.1 Workflow: The Decision Matrix

Figure 1: Analytical workflow prioritizing non-destructive NMR before HPLC to assess boroxine content.

2.2 Protocol A: Self-Validating HPLC Method

Rationale: To prevent on-column hydrolysis and peak tailing, we convert the boronic acid to a transient ester in situ or use specific column chemistry.

| Parameter | Specification | Causality / Note |

| Column | Waters XSelect HSS T3 or XTerra MS C18 | High surface coverage resists boron-silanol interaction. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the boronic acid (pKa ~8-9). |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Sample Diluent | Acetonitrile:Water (50:50) + 0.5% Pinacol | CRITICAL: Pinacol rapidly forms the ester in the vial, stabilizing the analyte during injection. |

| Gradient | 5% B to 95% B over 8 min | Fast gradient minimizes residence time (degradation risk). |

| Detection | 254 nm | Pyrimidine absorption maximum. |

Validation Step: Inject a "Blank" containing only the Diluent + Pinacol. Ensure the pinacol peak (early eluting) does not co-elute with the target.

2.3 Protocol B: NMR Analysis

-

Solvent: DMSO-

+ 1 drop - NMR: Essential for quantifying the ratio of Boronic Acid (-63 ppm approx) vs. Protodeboronated impurity (-61 ppm approx).

-

NMR:

- ~28-30 ppm: Boronic Acid/Ester (Trigonal).

- ~20 ppm: Boroxine.

- ~2-5 ppm: Boronate (Tetrahedral - if NaOD used).

Part 3: Stability & Storage

3.1 The Protodeboronation Mechanism

Understanding how the molecule dies allows you to prevent it.

Figure 2: Protodeboronation pathway. The 2-amino group facilitates zwitterion formation, accelerating C-B bond cleavage in aqueous media.

3.2 Storage Protocol

-

Temperature: -20°C is mandatory. Room temperature storage leads to significant degradation within weeks.

-

Atmosphere: Store under Argon. Oxygen can lead to oxidative deboronation (yielding the phenol, though less common with

groups). -

Container: Plastic (PP/HDPE) preferred over glass to avoid leaching alkali from glass which catalyzes deboronation.

Part 4: Synthetic Optimization (Suzuki Coupling)

When using this reagent in drug discovery:

-

Base Selection: Avoid strong hydroxides (NaOH, KOH) which promote rapid protodeboronation.

-

Recommendation: Use

or

-

-

Catalyst: Pre-catalysts that activate quickly are preferred to minimize the time the boronic acid sits in the reaction mixture.

-

Recommendation:

or

-

-

Stoichiometry: Always use the boronic acid in excess (1.2 - 1.5 equiv) to account for the unavoidable background degradation.

References

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text on Boronic Acid stability and equilibria).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

- Klingensmith, L. M., & Bio, M. M. (2011). Stability of Boronic Acids: A Practical Guide for the Synthetic Chemist. Journal of Organic Chemistry.

-

Waters Corporation. (2021). Analysis of Boronic Acids using XSelect HSS T3 Columns. Application Note. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Technical Guide: Discovery of Novel Pyrimidine Molecules Containing Boronic Acid

[1]

Executive Summary

This technical guide outlines the strategic design, synthesis, and validation of novel pyrimidine-based pharmacophores featuring boronic acid "warheads." The convergence of the pyrimidine scaffold—a privileged structure in kinase and metabolic enzyme inhibition—with the reversible covalent bonding capability of boronic acids represents a high-potential frontier in drug discovery (e.g., proteasome inhibitors, VCP/p97 inhibitors). This document provides researchers with actionable protocols for overcoming the inherent synthetic instability of these moieties and details the mechanistic basis for their enhanced potency.

Part 1: Strategic Rationale & Pharmacophore Design

The "Warhead" Concept

The incorporation of a boronic acid (

-

Mechanism: The boron atom acts as a Lewis acid, accepting a lone pair from a nucleophilic residue (Serine-OH, Threonine-OH, or Cysteine-SH) within the target protein's active site.

-

Transition State Mimicry: This interaction forms a tetrahedral boronate adduct that mimics the high-energy transition state of peptide bond hydrolysis, resulting in

values often in the nanomolar or picomolar range. -

Selectivity: Unlike permanent covalent inhibitors (e.g., acrylamides), boronic acids allow for off-rate kinetics that can reduce toxicity while maintaining high occupancy time.

Structural Challenges: The Pyrimidine Instability

A critical design consideration is the position of the boron atom on the pyrimidine ring.

-

C5-Position: Relatively stable. Ideal for Suzuki-Miyaura coupling to build complex libraries.

-

C2/C4-Position: Highly unstable due to facile protodeboronation . The electron-deficient nature of the pyrimidine ring, combined with the basicity of the C-B bond, accelerates hydrolysis.

-

Solution: Use of MIDA (N-methyliminodiacetic acid) boronates or pinacol esters to mask the boron species until the final step or in situ cross-coupling.

-

Part 2: Synthetic Pathways & Protocols[2]

Workflow Visualization

The following diagram illustrates the integrated discovery pipeline, moving from scaffold selection to lead optimization.

Figure 1: Iterative discovery pipeline for pyrimidine-boronic acid therapeutics.

Protocol: Synthesis of 5-Pyrimidinyl Boronic Acid Pinacol Ester

This protocol describes the synthesis of a stable C5-boronated intermediate, a versatile building block for subsequent functionalization.

Reagents:

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

Bis(pinacolato)diboron (

) (1.1 eq) - (0.03 eq)

-

Potassium Acetate (KOAc) (3.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

-

Solvation: Dissolve 5-bromo-2-chloropyrimidine (5.0 g, 25.8 mmol) and

(7.2 g, 28.4 mmol) in anhydrous 1,4-dioxane (50 mL). -

Catalyst Addition: Add KOAc (7.6 g, 77.4 mmol). Degas the solution by bubbling Argon for 10 minutes. Rapidly add the Pd catalyst (630 mg, 0.77 mmol).

-

Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide starting material.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the white crystalline solid.

-

Yield Expectation: 75-85%.

-

Validation: confirmed via

-NMR (characteristic pinacol methyl singlets at

-

Advanced Protocol: Handling Unstable C2-Boronic Acids

For C2-functionalization, traditional boronic acids degrade too quickly. We utilize the MIDA boronate strategy for slow-release cross-coupling.

Key Step: Decarboxylative Borylation (Baran Method) [1]

-

Activation: Convert Pyrimidine-2-carboxylic acid to the redox-active ester (using N-hydroxyphthalimide).

-

Borylation: React with

using a Cu or Ni catalyst system to effect decarboxylative borylation, installing the boron at the C2 position under mild conditions.

Part 3: Biological Validation & Mechanism

Mechanism of Action (MOA)

The diagram below details the binding interaction between the pyrimidine-boronic acid inhibitor and a threonine protease active site (e.g., the proteasome).

Figure 2: Kinetic mechanism of reversible covalent inhibition by boronic acids.

Quantitative Data Analysis

When evaluating novel derivatives, structure-activity relationship (SAR) data should be tabulated to highlight the impact of the boronic acid moiety compared to non-boron analogs.

Table 1: Comparative Potency of Pyrimidine Derivatives against VCP/p97 Data representative of trends observed in recent literature (e.g., Zhang et al., 2021).

| Compound ID | R-Group (C5) | Warhead (C2/C4) | IC50 (Enzymatic) | IC50 (Cellular A549) | Stability ( |

| PYR-01 | Phenyl | H (Control) | > 10,000 nM | N/A | High |

| PYR-02 | Phenyl | 54.7 nM | 2.80 | Low (< 1h) | |

| PYR-03 | 4-F-Phenyl | 12.3 nM | 0.86 | Moderate | |

| PYR-04 | 4-F-Phenyl | Pinacol Ester | 150 nM | 5.4 | High |

Note: The free boronic acid (PYR-03) typically shows superior enzymatic potency due to immediate binding availability, while pinacol esters (PYR-04) often act as prodrugs, requiring hydrolysis within the cell.

Part 4: Critical Troubleshooting & Optimization

-

Protodeboronation: If the C-B bond cleaves during purification, switch to MIDA boronates or Trifluoroborate salts (

) . These are air-stable and can be hydrolyzed in situ during biological testing or coupling. -

Solubility: Boronic acids can be poorly soluble in organic solvents but soluble in basic aqueous media. For biological assays, dissolve in DMSO to create a stock solution, ensuring the final DMSO concentration in the assay is <1%.

-

Oxidation: Boronic acids are susceptible to oxidation by air over long periods. Store under Argon at -20°C.

References

-

Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors.

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [4][5]

- Source: MedChemComm (RSC Publishing).

-

URL:[Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling

- Source: Journal of the American Chemical Society (NIH).

-

URL:[Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters.

- Source: Arkivoc.

-

URL:[Link]

Sources

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

Technical Guide: Pyrimidine Boronic Acids in Medicinal Chemistry

Executive Summary

Pyrimidine boronic acids represent a paradox in modern medicinal chemistry: they are indispensable for synthesizing nitrogen-rich heterocycles (found in >50% of FDA-approved small molecules), yet they exhibit notorious instability. This guide addresses the structural fragility of electron-deficient pyrimidines, specifically the propensity for rapid protodeboronation.[1] It provides field-validated strategies for stabilization (MIDA boronates, trifluoroborates) and optimized cross-coupling protocols, bridging the gap between unstable intermediates and clinical candidates.

The Stability Paradox: Mechanism of Failure

To successfully utilize pyrimidine boronic acids, one must first understand why they fail. Unlike phenylboronic acids, pyrimidine derivatives—particularly 2- and 4-pyridyl/pyrimidyl isomers—are highly susceptible to protodeboronation (hydrolysis of the C-B bond).

The Zwitterionic Pathway

The instability is not merely thermal; it is mechanistic. In aqueous basic media (standard Suzuki conditions), electron-deficient heteroaromatics do not follow the standard acid-catalyzed hydrolysis. Instead, they proceed via a zwitterionic intermediate .

-

Base Attack: Hydroxide coordinates to the boron, forming a boronate "ate" complex.

-

Protonation: The basic ring nitrogen abstracts a proton from water or the solvent.

-

Fragmentation: The resulting zwitterion undergoes facile C-B bond cleavage, releasing the boronic acid moiety and the protonated heterocycle.

Implication for Synthesis: Standard bases (NaOH, K₂CO₃) often destroy the reagent before transmetallation can occur. Success requires suppressing this zwitterionic pathway.

Synthetic Strategies: Stabilization & Protection

Direct isolation of free pyrimidine boronic acids is often futile. The industry standard has shifted toward "masked" boron species that rehybridize the boron atom from

MIDA Boronates (The Gold Standard)

N-Methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids compatible with silica chromatography. The rigid bicyclic cage locks the boron in a tetrahedral

-

Release Mechanism: Slow hydrolysis using weak aqueous base (NaHCO₃) or anhydrous release conditions.

-

Synthesis Note: Traditional Dean-Stark dehydration is too harsh for pyrimidines. The MIDA Anhydride method is the superior, mild alternative.

Potassium Organotrifluoroborates ( )

Molander salts offer robust stability and enhanced nucleophilicity in cross-couplings without the need for slow-release strategies, though they can be less soluble in organic solvents.

Decision Matrix: Selecting the Right Surrogate

The following diagram outlines the logical flow for selecting the appropriate boron species based on the pyrimidine substitution pattern.

Figure 1: Strategic decision tree for selecting pyrimidine boron surrogates based on electronic stability risks.

Medicinal Chemistry Applications

Transient Intermediates (Cross-Coupling)

In drug discovery, pyrimidine boronates are primarily used to construct biaryl scaffolds found in kinase inhibitors (e.g., CDK4/6 inhibitors).

-

Challenge: Heteroaryl-heteroaryl couplings are sluggish.

-

Solution: Use precatalysts (e.g., XPhos Pd G4) that ensure rapid oxidative addition before the boronate decomposes.

Covalent Warheads

Beyond synthesis, the boronic acid moiety itself is a validated pharmacophore (e.g., Bortezomib).

-

Mechanism: The empty p-orbital of boron forms a reversible covalent bond with the hydroxyl group of serine or threonine residues in enzymes (proteases, proteasomes).

-

Pyrimidine Advantage: The electron-deficient pyrimidine ring increases the Lewis acidity of the boron, potentially enhancing binding affinity compared to phenyl analogs.

Experimental Protocols

Protocol A: Synthesis of Pyrimidine-5-MIDA Boronate (MIDA Anhydride Method)

Context: This method avoids the harsh temperatures of Dean-Stark dehydration, essential for sensitive heterocycles.[1]

Reagents:

-

5-Pyrimidineboronic acid (unstable starting material) or in situ generated boronate.

-

MIDA Anhydride (commercially available or synthesized).

-

Solvent: Anhydrous THF or Dioxane.

Step-by-Step:

-

Preparation: In a flame-dried flask under Argon, dissolve the boronic acid substrate (1.0 equiv) in anhydrous THF (0.2 M).

-

Complexation: Add MIDA anhydride (1.5 equiv). The reaction is often exothermic; cool to 0°C if scaling >5g.

-

Reflux: Heat the mixture to 60-70°C for 2–4 hours. The MIDA anhydride acts as both the ligand source and the water scavenger (desiccant), driving the equilibrium.

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine.[2]

-

Purification: Dry organic layer over MgSO₄. Concentrate. Recrystallize from Acetone/Et₂O or purify via silica gel chromatography (MIDA boronates are silica stable).

Protocol B: "Flash" Suzuki Coupling for Unstable Pyrimidines

Context: Designed to outcompete protodeboronation by maximizing transmetallation speed.

Reagents:

-

Pyrimidine-2-boronic acid pinacol ester (or MIDA equivalent).

-

Aryl Chloride partner.[3]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G4.

-

Base: K₃PO₄ (3.0 equiv) - Avoid hydroxides.

-

Solvent: n-Butanol / Water (4:1).

Step-by-Step:

-

Degassing: Sparge solvents with nitrogen for 15 minutes. Oxygen promotes protodeboronation pathways.

-

Loading: Charge flask with aryl chloride, boronate, and base. Add solvent system.[2]

-

Catalyst Addition: Add Pre-formed catalyst complex (XPhos Pd G4) last to initiate.

-

Rapid Heating: Place immediately into a pre-heated block at 100°C. Do not ramp temperature. Fast reaction times (30-60 mins) are critical to catch the kinetic product.

-

Monitoring: Monitor via LCMS every 15 minutes. Stop immediately upon consumption of starting halide.

Comparative Data: Boron Surrogates

| Feature | Free Boronic Acid | Pinacol Ester (BPin) | MIDA Boronate | Trifluoroborate ( |

| Atom Economy | High | Moderate | Low | High |

| Stability (Air/Moisture) | Poor | Moderate | Excellent | Excellent |

| Protodeboronation Risk | High | High | Low | Low |

| Solubility | Polar Organic/Water | Non-polar Organic | Polar Aprotic (DMSO/MeCN) | Polar Organic/Water |

| Reactivity | High (often too high) | Moderate | Tunable (Slow Release) | Moderate |

Visualizing the Protodeboronation Pathway

The following diagram illustrates the competitive landscape between the desired cross-coupling and the destructive protodeboronation pathway, highlighting where intervention is required.

Figure 2: Kinetic competition between productive cross-coupling and destructive protodeboronation. Success depends on accelerating the green pathway over the red pathway.

References

-

A Mild and Simple Method for Making MIDA Boronates. ChemRxiv/Organic Syntheses. Describes the use of MIDA anhydride to avoid harsh dehydration conditions.

-

Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Royal Society of Chemistry. Protocols for minimizing protodeboronation using SPhos/CsF.

-

Protodeboronation Mechanisms. Wikipedia/Literature Consensus. Detailed explanation of the zwitterionic pathway in basic heteroaromatics.

-

Boronic Acids in Medicinal Chemistry. NIH/PubMed. Review of boronic acids as pharmacophores and synthetic intermediates.

-

MIDA Boronates - Sigma Aldrich Technical Guide. Overview of stability and applications of MIDA technology.

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic Acid

This Application Note is designed for medicinal chemists and process development scientists encountering stability challenges with electron-deficient pyrimidine boronates.

Executive Summary

The coupling of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid represents a "perfect storm" of synthetic challenges. The combination of the electron-withdrawing trifluoromethyl group (-CF

This protocol details a Kinetic Coupling Strategy utilizing the Buchwald XPhos Pd G3/G4 precatalyst system. By accelerating the rate of transmetallation over the rate of decomposition, this method ensures high yields where traditional catalysts (e.g., Pd(PPh

Mechanistic Insight: The Protodeboronation Trap

To successfully couple this substrate, one must understand why it fails. The electron-deficient nature of the 4-trifluoromethylpyrimidine ring stabilizes the anionic intermediate formed during base-mediated protodeboronation.

The Failure Mode

-

Base Attack: The base (OH

or RO -

C-B Bond Cleavage: The electron-withdrawing -CF

group stabilizes the developing negative charge on the C5 carbon, facilitating the cleavage of the C-B bond. -

Protonation: The transient carbanion is instantly protonated by the solvent (H

O or ROH), yielding the byproduct 2-amino-4-(trifluoromethyl)pyrimidine .

The Solution: Kinetic Dominance

We cannot stop the inherent instability of the boronate "ate" complex. Therefore, we must use a catalyst system where Transmetallation (

-

Ligand Selection: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is critical.[1] Its bulk facilitates reductive elimination, while its electron-rich nature accelerates oxidative addition. Most importantly, it creates a highly active monoligated Pd(0) species that transmetallates rapidly.

-

Precatalyst: XPhos Pd G4 ensures the immediate release of the active Pd(0) species at room temperature, avoiding the "induction period" where the boronic acid decomposes before the catalyst activates.

Visualization: Reaction Pathway & Competition

The following diagram illustrates the kinetic competition between the desired coupling and the fatal side reaction.

Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). Success depends on maximizing k_trans.

Experimental Protocol

Method A: The "Gold Standard" (XPhos Pd G4)

Recommended for most aryl bromide/chloride partners.

Reagents:

-

Boronic Acid: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid (1.2 – 1.5 equiv)

-

Electrophile: Aryl Bromide or Chloride (1.0 equiv)

-

Catalyst: XPhos Pd G4 (2 – 5 mol%)

-

Base: K

PO -

Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).

-

Note: If using solid base, add K

PO

-

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3).

-